Naphthalen-1-yl Versus Naphthalen-2-yl Regioisomerism: Differential 5-Lipoxygenase (5-LOX) Inhibitory Profile
This compound (4-methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one) was evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis and an established anti-inflammatory drug target. The compound displayed an IC50 > 10,000 nM, indicating minimal direct 5-LOX engagement [1]. This weak activity is notable because several pyridazinone derivatives have been reported as potent 5-LOX inhibitors in the sub-micromolar range [2]. The naphthalen-1-yl attachment at the 6-position, as opposed to the alternative naphthalen-2-yl regioisomer (e.g., 6-(naphthalen-2-yl)pyridazin-3(2H)-one, CAS 24737-91-5), alters the spatial orientation of the aromatic system within the enzyme active site. This regioisomeric distinction can be exploited in SAR campaigns where pan-pyridazinone 5-LOX inhibition must be avoided to reduce leukotriene-related off-target effects [3]. Users selecting this compound for anti-inflammatory screening should note that its lack of 5-LOX activity contrasts with naphthalen-2-yl or certain phenyl-substituted pyridazinones that may exhibit dual COX/LOX inhibition.
| Evidence Dimension | 5-LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (no significant inhibition) |
| Comparator Or Baseline | Typical potent pyridazinone 5-LOX inhibitors: IC50 values in the 100–500 nM range (class-level baseline from pyridazinone 5-LOX inhibitor literature) [2] |
| Quantified Difference | >20-fold weaker than active pyridazinone 5-LOX inhibitors |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction in all-trans isomers of LTB4 and 5-HETE formation; preincubation 15 min followed by A23187 stimulation [1] |
Why This Matters
For screening programs requiring selective target engagement without confounding 5-LOX activity, this compound offers a cleaner pharmacological baseline than 5-LOX-active pyridazinone analogs.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 > 1.00E+4 nM for inhibition of human recombinant 5-LOX. View Source
- [2] GW Structure-activity relationships of the pyridazinone series of 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 1992, 2, 1357–1360. View Source
- [3] The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA2 Synthase. Hindawi, 2014. View Source
